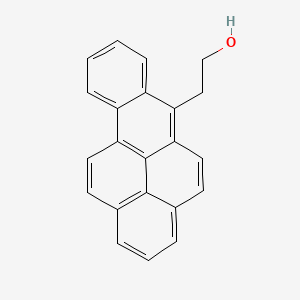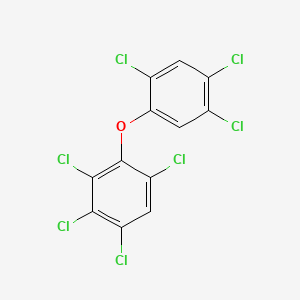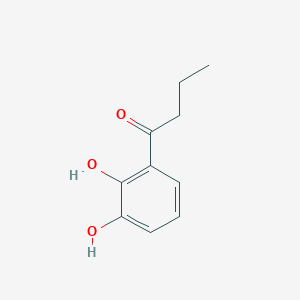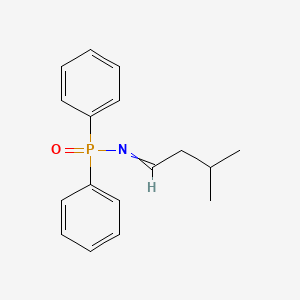
N-(3-Methylbutylidene)-P,P-diphenylphosphinic amide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Diphenylphosphinyl)-3-methylbutane-1-imine is an organic compound that features a phosphinyl group attached to an imine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-(Diphenylphosphinyl)-3-methylbutane-1-imine can be synthesized through the reaction of N-diphenylphosphinyl imines with α-bromoallyllithium in the presence of freshly fused zinc chloride (ZnCl2). This reaction typically occurs at low temperatures, around -78°C, and yields the desired product with good regioselectivity .
Industrial Production Methods
While specific industrial production methods for N-(Diphenylphosphinyl)-3-methylbutane-1-imine are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and reagent concentrations, to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
N-(Diphenylphosphinyl)-3-methylbutane-1-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The imine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like Grignard reagents and organolithium compounds are commonly employed.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted imines and amines.
Wissenschaftliche Forschungsanwendungen
N-(Diphenylphosphinyl)-3-methylbutane-1-imine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of aziridines and other heterocycles
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with unique properties, such as polymers and catalysts.
Wirkmechanismus
The mechanism by which N-(Diphenylphosphinyl)-3-methylbutane-1-imine exerts its effects involves the interaction of the phosphinyl group with various molecular targets. The phosphinyl group can act as a ligand, coordinating with metal centers in catalytic processes. Additionally, the imine group can participate in nucleophilic addition reactions, leading to the formation of various products.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(Diphenylphosphinyl)-2-propenimine: Similar in structure but with a different alkyl chain.
N-(Diphenylphosphinyl)-benzaldimine: Contains a benzene ring instead of a butane chain.
Uniqueness
N-(Diphenylphosphinyl)-3-methylbutane-1-imine is unique due to its specific combination of a phosphinyl group and a branched butane chain. This structure imparts distinct chemical properties, making it valuable for specific synthetic applications and research studies.
Eigenschaften
CAS-Nummer |
106017-30-5 |
|---|---|
Molekularformel |
C17H20NOP |
Molekulargewicht |
285.32 g/mol |
IUPAC-Name |
N-diphenylphosphoryl-3-methylbutan-1-imine |
InChI |
InChI=1S/C17H20NOP/c1-15(2)13-14-18-20(19,16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-12,14-15H,13H2,1-2H3 |
InChI-Schlüssel |
NXTDKOQHWKJTSA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC=NP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{[(3-Chlorophenyl)methylidene]amino}quinazolin-4(3H)-one](/img/structure/B14343010.png)
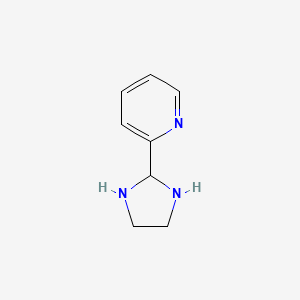
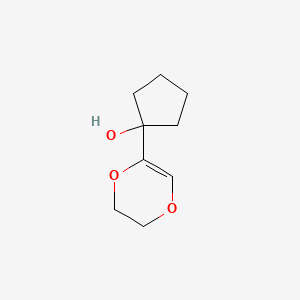
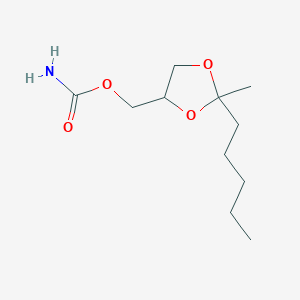
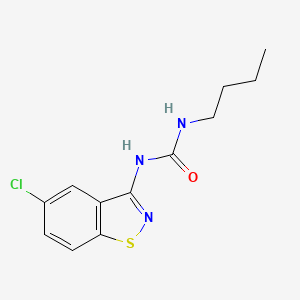

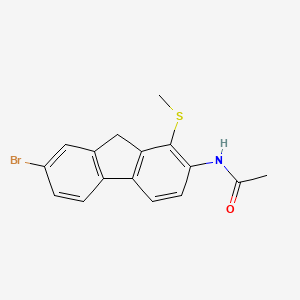
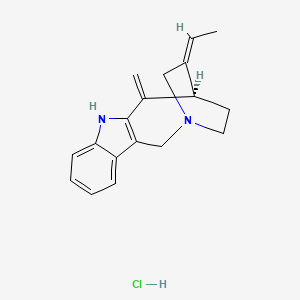
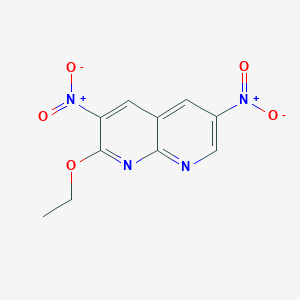
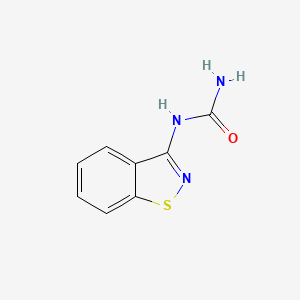
![N-[(4-Methoxyphenyl)methyl]-N,N-dimethylanilinium chloride](/img/structure/B14343080.png)
